molecular formula C12H13ClO3 B8376527 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

Cat. No. B8376527
M. Wt: 240.68 g/mol
InChI Key: IELIKWNPYCGWTH-UHFFFAOYSA-N
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Patent
US07312214B2

Procedure details

To a suspension of AlCl3 (500.0 mg, 3.75 mmol) in CH2Cl2 at −10° C. was added dropwise oxalyl chloride (476.0 mg, 3.75 mmol) in CH2Cl2. The mixture was stirred at this temperature for 30 min. Then a solution of 2-methyl-2-phenyl-propionic acid methyl ester (178.0 mg, 1.0 mmol) in CH2Cl2 was added. The resulted mixture was stirred at −10° C. for 1 hr and rt overnight. The mixture was filtered through a pad of celite, the solvent and excess oxalyl chloride was removed under reduced pressure. The residue was dissolved in chlorobenzene and refluxed for 4 hr. Solvent was removed and the residue was dried to give 2-(4-chlorocarbonyl-phenyl)-2-methyl-propionic acid methyl ester.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=O)[C:6]([Cl:8])=[O:7].[CH3:11][O:12][C:13](=[O:23])[C:14]([CH3:22])([C:16]1[CH:21]=[CH:20]C=[CH:18][CH:17]=1)[CH3:15]>C(Cl)Cl>[CH3:11][O:12][C:13](=[O:23])[C:14]([C:16]1[CH:17]=[CH:18][C:5]([C:6]([Cl:8])=[O:7])=[CH:20][CH:21]=1)([CH3:22])[CH3:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
476 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
178 mg
Type
reactant
Smiles
COC(C(C)(C1=CC=CC=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulted mixture was stirred at −10° C. for 1 hr and rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent and excess oxalyl chloride was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chlorobenzene
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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